(R)-1-Phenyl-2-propanol
CAS No.: 1572-95-8
Cat. No.: VC20834364
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1572-95-8 |
---|---|
Molecular Formula | C9H12O |
Molecular Weight | 136.19 g/mol |
IUPAC Name | (2R)-1-phenylpropan-2-ol |
Standard InChI | InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
Standard InChI Key | WYTRYIUQUDTGSX-MRVPVSSYSA-N |
Isomeric SMILES | C[C@H](CC1=CC=CC=C1)O |
SMILES | CC(CC1=CC=CC=C1)O |
Canonical SMILES | CC(CC1=CC=CC=C1)O |
Introduction
Chemical Properties and Structure
Physical Properties
(R)-1-Phenyl-2-propanol possesses several distinctive physical and chemical properties that contribute to its utility across various applications. Table 1 summarizes the key physical properties of this compound:
Property | Value |
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CAS Number | 1572-95-8 |
Molecular Formula | C9H12O |
Molecular Weight | 136.191 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 220.0±0.0 °C at 760 mmHg |
Flash Point | 85.0±0.0 °C |
LogP | 1.71 |
Exact Mass | 136.088821 |
Vapor Pressure | 0.1±0.4 mmHg at 25°C |
Index of Refraction | 1.526 |
These physical characteristics are essential considerations for handling, storage, and applications in various synthetic processes .
Structural Characteristics
The structure of (R)-1-Phenyl-2-propanol is defined by a phenyl ring connected to a propanol backbone with specific stereochemistry. The key structural features include:
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A phenyl group attached to the first carbon atom
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A hydroxyl group positioned at the second carbon atom, creating the chiral center
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A methyl group also connected to the second carbon
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(R) stereochemistry at the chiral center (carbon-2)
This precise spatial arrangement of atoms determines the compound's chemical behavior, particularly in stereoselective reactions where it may serve as either a reagent or synthetic target .
Synthesis Methods
Biocatalytic Approaches
Biocatalytic methods represent an environmentally friendly approach to synthesizing chiral compounds like (R)-1-Phenyl-2-propanol. While some of the available research focuses on the synthesis of the (S) enantiomer, similar principles can be applied for obtaining the (R) enantiomer using appropriate microorganisms or enzymes with complementary stereoselectivity.
For context, the bioreduction of 1-phenyl-2-propanone to prepare (S)-1-phenyl-2-propanol has been demonstrated using growing cells of Rhodococcus erythropolis JX-021, achieving 99% enantiomeric excess (e.e.) with 14 mM (1.9 g/L) product yield after 5 hours of catalysis with 15 mM substrate. This process encountered challenges with substrate and product inhibition, which were addressed through strategies such as stepwise feeding and various product removal methods .
For the production of the (R) enantiomer specifically, researchers typically employ microorganisms with opposite stereoselectivity compared to those used for the (S) enantiomer. Key factors influencing the success of biocatalytic synthesis include:
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Selection of appropriate microorganisms or enzymes with R-specificity
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Optimization of reaction conditions (pH, temperature, substrate concentration)
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Implementation of strategies for overcoming substrate and product inhibition
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Development of effective cofactor regeneration systems
Chemical Synthesis Routes
Chemical approaches to synthesizing (R)-1-Phenyl-2-propanol typically involve stereoselective reduction of the corresponding ketone (1-phenyl-2-propanone) using chiral catalysts. Several methods have been developed, including:
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Asymmetric hydrogenation using chiral transition metal catalysts
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Stereoselective reduction with chiral oxazaborolidines
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Enzymatic kinetic resolution of racemic 1-phenyl-2-propanol
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Chiral auxiliary-based approaches
The specific synthetic route chosen often depends on factors such as the required enantiomeric purity, scale of production, cost considerations, and available resources.
Applications and Uses
Pharmaceutical Applications
(R)-1-Phenyl-2-propanol serves as a valuable chiral building block in pharmaceutical synthesis, owing to its defined stereochemistry which can translate to specific biological activities in the final drug products. The compound can be used in various pharmaceutical contexts:
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As a precursor in the synthesis of active pharmaceutical ingredients requiring precise stereochemistry
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In the development of chiral auxiliaries for stereoselective reactions
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As an intermediate in the synthesis of compounds with pharmacological activity
Among its applications, 1-phenyl-2-propanol (without specifying the enantiomer) is noted to be useful as a building block for the synthesis of compounds including R-Selegiline (used in Parkinson's disease treatment) and inhibitors of cathepsin K (relevant to osteoporosis treatment) .
Industrial Applications
Beyond pharmaceuticals, (R)-1-Phenyl-2-propanol finds applications in various industrial contexts:
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As a component in fragrances and flavor compounds
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In the development of chiral stationary phases for chromatographic separation
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As a chiral resolving agent in the purification of other chiral compounds
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As a synthetic intermediate for specialty chemicals
The compound's stereochemical purity and well-defined physical properties make it valuable across these diverse applications.
Research Developments
Recent research involving (R)-1-Phenyl-2-propanol has focused on several key areas:
Process Optimization
Studies have addressed the challenges of producing optically pure phenylpropanols on a larger scale. For example, research on the biocatalytic reduction of 1-phenyl-2-propanone demonstrated that substrate and product inhibition could be overcome through methods such as:
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Repeated removal of the product by centrifugation
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Absorption with Amberlite XAD-7 resin
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Use of dodecanol as a second phase for extraction
These approaches yielded significant improvements in product concentration while maintaining high enantiomeric excess (99%) .
Cofactor Regeneration Strategies
Researchers have developed effective strategies for cofactor regeneration in biocatalytic processes. For instance, higher productivity in the reduction of phenylpropanones has been achieved through:
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Addition of glucose for cofactor recycling
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Use of permeabilized cells of Bacillus subtilis BGSC 1A1 containing glucose dehydrogenase
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Strategic addition of small amounts of NADP+ to enhance the reaction
These approaches have enabled product yields of up to 78 mM with the addition of 0.01 mM NADP+ in the catalysis of 120 mM substrate .
Spectroscopic Characterization
Research has explored the rotational properties of 1-phenyl-2-propanol, with fifty-nine rotational transitions measured. This spectroscopic characterization provides deeper insights into the compound's molecular structure and behavior .
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